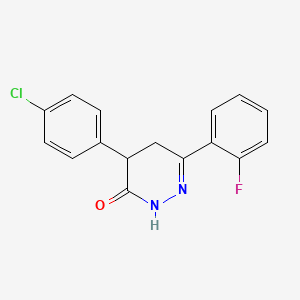

4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O/c17-11-7-5-10(6-8-11)13-9-15(19-20-16(13)21)12-3-1-2-4-14(12)18/h1-8,13H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDSKOJTWZZCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NN=C1C2=CC=CC=C2F)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-chlorobenzohydrazide with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine, followed by cyclization under acidic conditions to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Dehydrogenation to Aromatic Pyridazinones

The dihydro ring undergoes dehydrogenation to form fully aromatic pyridazinones, a critical step for enhancing bioactivity. Key methods include:

This reaction modifies the compound's planarity, influencing its interactions with biological targets like phosphodiesterase enzymes .

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in SNAr reactions due to electron withdrawal from the adjacent pyridazinone ring:

-

Hydrolysis :

Yields 4-hydroxyphenyl derivatives at 60–70% efficiency under alkaline reflux . -

Amination :

Reacts with primary amines (e.g., morpholine) in DMF at 120°C to form 4-(N-aryl)amino derivatives (55–65% yield) .

Functionalization at the Pyridazinone NH

The NH group undergoes alkylation or acylation to modulate solubility and target affinity:

Ring-Opening Reactions

Under strongly acidic conditions (e.g., conc. H₂SO₄), the dihydropyridazinone ring cleaves to form:

This pathway is reversible, enabling recyclization under basic conditions .

Oxidation and Reduction

-

Oxidation : MnO₂ in CH₂Cl₂ oxidizes the dihydro ring to a pyridazinone (82% yield).

-

Reduction : NaBH₄ selectively reduces the ketone to an alcohol, though this is less common due to steric hindrance .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophiles to the para position:

| Reagent | Product | Conditions |

|---|---|---|

| HNO₃/H₂SO₄ | 4-Nitro-2-fluorophenyl derivative | 0°C, 2 hr |

| Cl₂/FeCl₃ | 4-Chloro-2-fluorophenyl derivative | 25°C, 1 hr |

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives (50–60% yield) .

Mechanistic Insights

-

Dehydrogenation : Proceeds via radical intermediates in Pd/C-catalyzed methods .

-

SNAr : The electron-deficient chlorophenyl group stabilizes the Meisenheimer complex during substitution .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing cardiotonic and anti-inflammatory agents .

Scientific Research Applications

Physical Properties

- Appearance : Typically appears as a crystalline solid.

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Anticancer Activity

Research has indicated that derivatives of pyridazinone compounds, including 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, exhibit significant anti-proliferative effects against various cancer cell lines. A study focusing on HCT116 colon carcinoma cells demonstrated that this compound can inhibit cell growth effectively, suggesting potential as an anticancer agent .

Case Study: HCT116 Cell Line

- Objective : Evaluate anti-proliferative effects.

- Methodology : Compounds were synthesized and tested for cytotoxicity.

- Results : The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation.

Inhibition of Kinases

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. In particular, it has been noted for its activity against c-Met kinases, which are implicated in various malignancies. This inhibition is crucial for developing targeted therapies for cancers such as non-small cell lung cancer and renal cell carcinoma .

Data Table: Kinase Inhibition Studies

Neurological Applications

Recent studies have explored the potential of pyridazinone derivatives in treating neurological disorders. The compound's ability to modulate pathways associated with neurodegenerative diseases has been documented, suggesting it may serve as a lead compound for further development in this area .

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes cyclization reactions that yield the desired pyridazinone framework.

Example Synthetic Route

- Starting Materials : Appropriate phenyl derivatives and hydrazine hydrate.

- Reagents : Ethanol as solvent, with potential catalysts.

- Conditions : Refluxing under controlled temperatures followed by purification steps.

Yield and Purity

Typical yields range from 50% to 76%, depending on the specific synthetic conditions employed .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Modifications and Activity Trends

Pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Key structural features affecting activity include:

- Halogen substituents : Chlorine and fluorine groups enhance hydrophobic interactions and metabolic stability.

- Methyl groups: A 5-methyl substituent on the pyridazinone ring improves PDE III inhibition and cardiotonic activity .

- Substituent position : Para-substituted phenyl rings are common, but ortho-substituents (e.g., 2-fluorophenyl) may alter steric interactions and selectivity.

Table 1: Comparison of Key Pyridazinone Derivatives

*Hypothesized based on structural similarity.

Mechanism-Specific Comparisons

- PDE III Inhibition: CI-930 and MCI-154 are potent PDE III inhibitors, with CI-930 showing an ED50 of 0.6 µM . The target compound lacks a 5-methyl group, which may reduce PDE III affinity compared to CI-930 but could enhance selectivity for other targets. MCI-154's 4-pyridylamino group enhances cardiotonic activity, suggesting that the target compound’s fluorine substituent may similarly optimize binding interactions .

- Antiplatelet Activity: Chloroalkanoyl-substituted derivatives (e.g., 97a) exhibit IC50 values as low as 0.03 µM, outperforming MCI-154 (IC50: 0.36 µM) . The target compound’s 2-fluorophenyl group may improve steric interactions with platelet aggregation pathways. Hydrophobic substituents (e.g., 4-chlorophenyl) correlate with enhanced antiplatelet activity due to increased van der Waals interactions .

Antihypertensive Effects :

Pharmacokinetic Considerations

- Metabolic Stability : Fluorine substituents (as in the target compound) often reduce metabolic degradation compared to chlorine-only analogs .

- Bioavailability : Methyl groups (e.g., in CI-930) improve oral bioavailability, but the target compound’s fluorine may compensate by enhancing membrane permeability.

Biological Activity

The compound 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone , with the CAS number 69123-70-2 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a pyridazinone core substituted with a chlorophenyl and a fluorophenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 300.73 g/mol |

| Melting Point | 243°C |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research has indicated that pyridazinone derivatives exhibit various biological activities, including antitumor , anti-inflammatory , and antimicrobial effects. The specific compound has shown promising results in several studies.

Antitumor Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, showing significant cytotoxicity.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

The antitumor activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compound may also interfere with specific molecular targets involved in cancer progression, such as:

- Aurora Kinase Inhibition : Compounds structurally similar to this pyridazinone have been reported to inhibit Aurora-A kinase, a key regulator of cell division .

- Microtubule Disruption : Similar derivatives have shown the ability to bind tubulin and disrupt microtubule formation, leading to cell cycle arrest .

Case Studies

- Study on MCF-7 Cell Line :

- In Vivo Studies :

Q & A

Q. What are the common synthetic routes for 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone?

The compound is typically synthesized via Friedel-Crafts acylation followed by cyclization of intermediary γ-keto acids with hydrazine hydrate. For example:

- Friedel-Crafts acylation of substituted anilines with succinic anhydride yields γ-keto acids.

- Cyclization with hydrazine hydrate forms the pyridazinone core. Substituents like chloro and fluoro groups are introduced via electrophilic aromatic substitution or post-synthetic modifications . Methodological Note: Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yields, as steric hindrance from halogen substituents may slow cyclization.

Q. How does this compound inhibit PDE III, and what are its reported IC₅₀ values?

The compound’s core structure mimics cyclic nucleotide analogs, competitively binding to PDE III’s catalytic site. Chlorophenyl and fluorophenyl groups enhance hydrophobic interactions with the enzyme’s active site. In structurally similar analogs:

Q. What structural features of this compound contribute to its antihypertensive effects?

- The 4-chlorophenyl group increases metabolic stability by reducing cytochrome P450-mediated oxidation.

- The 2-fluorophenyl substituent enhances selectivity for vascular PDE III isoforms, promoting vasodilation . Methodological Note: Validate selectivity using isoform-specific PDE inhibitors in ex vivo aortic ring assays .

Advanced Research Questions

Q. How can experimental design optimize the compound’s inotropic activity while minimizing off-target effects?

- Step 1 : Perform SAR studies by systematically varying substituents at positions 4 and 5. For example:

Q. How to resolve contradictions in reported platelet aggregation inhibition data?

Discrepancies may arise from:

- Assay variability : ADP-induced vs. collagen-induced aggregation protocols .

- Substituent hydrophobicity : Larger substituents (e.g., chloroalkanoyl ) enhance antiplatelet activity via hydrophobic interactions, but excessive bulk reduces solubility . Methodological Note: Standardize assays using human platelet-rich plasma and control for donor variability. Use molecular dynamics simulations to model substituent-receptor interactions .

Q. What computational strategies predict metabolic stability and selectivity?

- Density Functional Theory (DFT) : Calculate electron distribution to identify oxidation-prone sites (e.g., para-fluorophenyl may resist CYP450 metabolism) .

- Molecular Docking : Map interactions with PDE III vs. off-target kinases (e.g., PDE5) to refine substituent design .

- ADMET Predictions : Use tools like SwissADME to optimize logP (target: 2–4) and polar surface area (<90 Ų) for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.